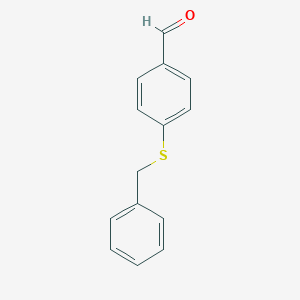

4-(Benzylsulfanyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEZWYYYMVTEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511267 | |

| Record name | 4-(Benzylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78832-95-8 | |

| Record name | 4-(Benzylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(Benzylsulfanyl)benzaldehyde from 4-chlorobenzaldehyde

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(benzylsulfanyl)benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 4-chlorobenzaldehyde and benzyl mercaptan. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses critical process parameters, safety considerations, and characterization techniques. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and theoretically grounded understanding of this important transformation.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of various biologically active molecules and functional materials. Its structure, featuring a benzaldehyde core linked to a benzyl group via a thioether bridge, offers multiple points for further chemical modification. The synthesis from 4-chlorobenzaldehyde is an efficient and industrially relevant route, leveraging the principles of nucleophilic aromatic substitution.

The aldehyde functional group of the starting material, 4-chlorobenzaldehyde, is a moderately electron-withdrawing group. This electronic property is paramount, as it activates the aromatic ring towards nucleophilic attack, a typically challenging reaction for unactivated aryl halides.[1] The chlorine atom, positioned para to the aldehyde, serves as a suitable leaving group for the incoming sulfur nucleophile derived from benzyl mercaptan.

The overall strategy involves the in situ generation of a potent benzylthiolate anion from benzyl mercaptan using a suitable base. This thiolate then displaces the chloride from the aromatic ring of 4-chlorobenzaldehyde to form the desired thioether product.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reaction proceeds via the classical bimolecular SNAr addition-elimination mechanism.[1] Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr pathway is characteristic of aryl halides bearing electron-withdrawing groups.

Key Mechanistic Steps:

-

Nucleophile Formation: Benzyl mercaptan (C₆H₅CH₂SH) is a weak acid. In the presence of a base (e.g., potassium carbonate, sodium hydride), it is deprotonated to form the highly nucleophilic benzylthiolate anion (C₆H₅CH₂S⁻). This step is critical as the thiolate is a much stronger nucleophile than the neutral thiol.

-

Nucleophilic Addition and Formation of the Meisenheimer Complex: The benzylthiolate anion attacks the carbon atom bearing the chlorine atom on the 4-chlorobenzaldehyde ring. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the aldehyde group, which provides significant stabilization.[1]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step where the chloride ion is expelled as the leaving group. This elimination step yields the final product, this compound.

While some SNAr reactions have been shown to proceed through a concerted mechanism, the addition-elimination pathway is the generally accepted and illustrative model for this class of reaction.[2]

Caption: Figure 1: SNAr Reaction Mechanism

Validated Experimental Protocol

This protocol is designed to be self-validating, with clear steps and expected observations. The procedure is adapted from established methods for the synthesis of aryl thioethers.[3][4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 7.03 g | 50.0 | 1.0 |

| Benzyl Mercaptan | C₇H₈S | 124.21 | 6.52 g (6.2 mL) | 52.5 | 1.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.37 g | 75.0 | 1.5 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |

Step-by-Step Procedure

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add finely ground anhydrous potassium carbonate (10.37 g, 75.0 mmol).

-

Reagent Addition: Add anhydrous dimethylformamide (100 mL) to the flask. Begin stirring to create a suspension. Under a nitrogen atmosphere, add benzyl mercaptan (6.2 mL, 52.5 mmol).

-

Expertise & Experience: Using a slight excess (1.05 eq) of the thiol ensures the complete consumption of the limiting electrophile, 4-chlorobenzaldehyde. Anhydrous K₂CO₃ is used as the base; its solid-liquid heterogeneity is well-suited for this reaction in DMF, and it is easier to handle than bases like sodium hydride.

-

-

Thiolate Formation: Stir the suspension at room temperature for 30 minutes. The formation of the potassium benzylthiolate may not be visually obvious, but this pre-stirring ensures the deprotonation is underway.

-

SNAr Reaction: Add 4-chlorobenzaldehyde (7.03 g, 50.0 mmol) to the flask in one portion. Heat the reaction mixture to 80-90 °C using an oil bath.

-

Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The disappearance of the 4-chlorobenzaldehyde spot (visualized under UV light) indicates reaction completion, typically within 3-5 hours.

-

-

Work-up and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate should form.

-

Causality: Pouring the DMF solution into water precipitates the organic product, which has low water solubility, while the inorganic salts (KCl and excess K₂CO₃) remain dissolved in the aqueous phase.

-

-

Filtration: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure this compound as a white to off-white solid.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and comparing it to the literature value. Further characterization by NMR and IR spectroscopy is required to confirm the structure. An expected yield is typically in the range of 85-95%.

-

Caption: Figure 2: Experimental Workflow

Safety and Handling

-

Benzyl Mercaptan: This compound possesses an extremely foul and persistent odor and is toxic.[5][6] All manipulations must be conducted in a well-ventilated chemical fume hood.[6] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Any glassware or equipment that comes into contact with benzyl mercaptan should be decontaminated with bleach or a basic hydrogen peroxide solution.

-

Dimethylformamide (DMF): DMF is a skin and respiratory irritant and a suspected teratogen. Avoid inhalation and skin contact.

-

4-Chlorobenzaldehyde: This compound is a skin and eye irritant.[7] Handle with appropriate care.

Product Characterization

To validate the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aldehyde proton (~9.9 ppm), the aromatic protons of both rings, and a singlet for the benzylic methylene (-CH₂S-) protons (~4.2 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of the aldehyde carbonyl carbon (~191 ppm), the benzylic carbon, and the correct number of aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Will display a strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹ and C-H stretches for the aromatic and benzylic groups.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (228.30 g/mol ).

Conclusion

The synthesis of this compound from 4-chlorobenzaldehyde via nucleophilic aromatic substitution is a robust and high-yielding transformation. The success of the reaction hinges on the proper activation of the thiol through deprotonation and the electron-withdrawing nature of the aldehyde group on the aryl halide. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this versatile chemical intermediate for applications in drug discovery and beyond.

References

-

PrepChem.com. Synthesis of 4-(Benzylthio)benzaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sustainable Synthesis of 4-(Methylthio)benzaldehyde: A Green Chemistry Perspective. Available from: [Link]

-

Wikipedia. Benzyl mercaptan. Available from: [Link]

-

MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Available from: [Link]

-

PrepChem.com. Synthesis of 4-(n-butylthio)benzaldehyde. Available from: [Link]

-

PubMed. Evidence for nucleophilic catalysis in the aromatic substitution reaction catalyzed by (4-chlorobenzoyl)coenzyme A dehalogenase. Available from: [Link]

- Google Patents. CN102731352A - Preparation method of 4-methylthio benzaldehyde.

-

ResearchGate. Effect of various solvents on the reaction of 4-chlorobenzaldehyde with.... Available from: [Link]

-

ResearchGate. The one-pot four-component reaction of 4-chlorobenzaldehyde (1a,.... Available from: [Link]

-

ACS Publications. Hydrobromic Acid-Catalyzed Friedel-Crafts Type Reactions of Naphthols - Supporting Information. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. Available from: [Link]

-

Wikipedia. 4-Chlorobenzaldehyde. Available from: [Link]

-

National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

-

PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde. Available from: [Link]

-

National Institutes of Health (NIH). 4-(Methylsulfonyl)benzaldehyde. Available from: [Link]

-

Organic Syntheses. p-CHLOROBENZALDEHYDE. Available from: [Link]

-

National Institutes of Health (NIH). Benzyl mercaptan | C7H8S | CID 7509 - PubChem. Available from: [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

-

ResearchGate. Chlorination of Benzaldehyde to 4-chlorobenzaldehyde?. Available from: [Link]

-

ACS Publications. Rearrangement of Benzyl Sulfides to Mercaptans and of Sulfonium Ions to Sulfides Involving the Aromatic Ring by Alkali Amides. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Available from: [Link]

-

ResearchGate. Development of a Novel Benzyl Mercaptan as a Recyclable Odorless Substitute of Hydrogen Sulfide. Available from: [Link]

-

Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

SciSpace. Development of a Novel Benzyl Mercaptan as a Recyclable Odorless Substitute of Hydrogen Sulfide (2007). Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]

- 5. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 6. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chlorobenzaldehyde for synthesis 104-88-1 [sigmaaldrich.com]

Spectroscopic Characterization of 4-(Benzylsulfanyl)benzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 4-(Benzylsulfanyl)benzaldehyde (CAS No: 78832-95-8), a key intermediate in organic synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere data presentation, focusing on the underlying principles and causal logic behind experimental choices in modern spectroscopy. We will explore the integrated application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes not only the interpretation of spectral data but also detailed, field-proven protocols designed to ensure data integrity and reproducibility. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis, quality control, and application of this and structurally related compounds.

Introduction and Molecular Overview

This compound is an aromatic aldehyde containing a thioether linkage. Its structure incorporates a benzaldehyde moiety connected to a benzyl group via a sulfur atom. This unique combination of functional groups—aldehyde, thioether, and two distinct phenyl rings—makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.[3]

Accurate and unambiguous characterization is paramount to ensure purity, confirm identity, and understand reactivity. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive "fingerprint" of the molecule's electronic and atomic structure.[4][5][6] This guide will systematically dissect the information obtained from each major spectroscopic method.

Molecular Structure:

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in a clean vial. [7]2. Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Insertion: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer's magnet.

-

Locking and Shimming: The instrument software will lock onto the deuterium signal from the CDCl₃ to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the magnetic field homogeneity, which is crucial for high resolution.

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID). For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Processing: The acquired FID is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected. The chemical shift axis is referenced using either internal tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. [3][8]It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Key Vibrational Frequencies:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak/Medium | These two distinct peaks are characteristic of the C-H bond in an aldehyde. [9] |

| Aromatic C-H Stretch | >3000 | Medium | Stretching vibrations of C-H bonds on the phenyl rings. |

| Aldehyde C=O Stretch | ~1695 | Strong, Sharp | The strong carbonyl bond absorption is highly characteristic. Its position indicates conjugation with the aromatic ring. [9] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium/Variable | Multiple bands corresponding to the stretching of carbon-carbon bonds within the aromatic rings. |

| C-S Stretch | 700 - 600 | Weak | The C-S bond vibration is weak and often difficult to assign definitively in a complex spectrum. |

Experimental Protocol: FTIR using KBr Pellet Method

This method is a classic and reliable way to analyze solid samples. [10][11]The principle is to disperse the analyte in an IR-transparent matrix (potassium bromide) to minimize light scattering. [10]

-

Sample Preparation: Add approximately 1-2 mg of this compound to an agate mortar. Add about 100-200 mg of dry, spectroscopic-grade KBr powder. [10]2. Grinding: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR light to avoid scattering. [12]3. Pellet Pressing: Transfer a portion of the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

Background Collection: Place an empty sample holder in the FTIR spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric water and CO₂. [8]5. Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern. [13][14] Expected Mass Spectrometric Data:

-

Molecular Formula: C₁₄H₁₂OS

-

Molecular Weight: 228.06 g/mol (monoisotopic)

-

Ionization Technique: Electron Impact (EI) is a "hard" ionization technique that provides rich fragmentation data useful for structural confirmation. [13][15]Electrospray Ionization (ESI) is a "soft" technique that would primarily yield the protonated molecular ion [M+H]⁺ at m/z 229, confirming the molecular weight with minimal fragmentation. [16] Primary Fragmentation Pathway (under EI):

The most probable fragmentation involves the cleavage of the weakest bonds. The C-S bonds are susceptible to cleavage.

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

-

Molecular Ion (m/z 228): The intact molecule after losing one electron.

-

Tropylium Cation (m/z 91): A very common and stable fragment in mass spectra of compounds containing a benzyl group, formed by cleavage of the benzyl-sulfur bond and rearrangement.

-

Thio-benzoyl Cation (m/z 135): Formed by the loss of the benzyl radical.

Experimental Protocol: GC-MS with Electron Ionization

This protocol assumes the sample is sufficiently volatile and thermally stable for Gas Chromatography (GC) introduction.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., start at 100°C, ramp to 250°C at 10°C/min) to ensure separation from any impurities and proper elution of the analyte.

-

Set the injector temperature to ~250°C.

-

In the mass spectrometer, set the ion source to Electron Ionization (EI) mode, typically at 70 eV. [15][17]3. Injection: Inject 1 µL of the prepared solution into the GC inlet. The sample is vaporized and carried onto the analytical column by the carrier gas (usually helium).

-

-

Separation and Analysis: The compound travels through the GC column and elutes at a specific retention time before entering the MS ion source.

-

Ionization and Detection: In the source, molecules are bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and correlating the major fragment ions to the known structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. [18][19]It is particularly useful for analyzing compounds with conjugated systems and chromophores. [20] this compound contains multiple chromophores (the benzaldehyde system and the benzyl group) that are electronically coupled, leading to characteristic absorption bands.

Expected UV-Vis Data:

-

π → π* transitions: These are high-energy transitions within the aromatic rings. Expect strong absorption bands in the 200-280 nm range.

-

n → π* transitions: This lower-energy transition involves the non-bonding electrons on the carbonyl oxygen moving to an anti-bonding π* orbital. It results in a weaker absorption band at a longer wavelength, typically >300 nm.

For benzaldehyde itself, typical absorptions are seen around 245 nm (π → π) and 280 nm (a shoulder), with a weak n → π band around 320 nm. The presence of the benzylsulfanyl group, an auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths and potentially an increase in absorption intensity (hyperchromic effect).

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent that completely dissolves the sample. Spectroscopic grade ethanol or acetonitrile are common choices. The solvent must not absorb in the region of interest.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution in a volumetric flask, aiming for a maximum absorbance between 0.5 and 1.5 to ensure adherence to the Beer-Lambert Law. [20]3. Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and cuvette.

-

Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the sample holder.

-

Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm). The software will plot absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and atom connectivity. FTIR spectroscopy confirms the presence of critical functional groups, particularly the conjugated aldehyde. Mass spectrometry validates the molecular weight and provides structural confirmation through predictable fragmentation patterns. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these methods provide an unambiguous, self-validating dossier of the molecule's identity and purity, which is essential for its application in research and development.

References

- Emory University. Mass Spectrometry Ionization Methods.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- ACD/Labs. (2023-08-23).

- Unknown.

- Bitesize Bio. (2025-03-19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.

- Bruker. Avance Beginners Guide - Solvent Selection. Bruker.

- Unknown. Modern Analytical Technique for Characterization Organic Compounds. Open Access Journals.

- Alfa Chemistry. How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry.

- University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame.

- Unknown. Ionization Methods in Organic Mass Spectrometry. Unknown Source.

- JASCO Inc. Sampling Techniques for FTIR Spectroscopy. JASCO Inc.

- Technology Networks. (2023-12-18).

- Open Access Journals. Principles of Organic Spectroscopy. Open Access Journals.

- Surplus Solutions. (2025-01-29).

- Idea Booth.

- JASCO Inc. UV-Visible Spectroscopy. JASCO Inc.

- JoVE. (2015-08-24). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. JoVE.

- Britannica. (2025-12-16). Chemical compound - Spectroscopy, Organic, Analysis. Britannica.

- Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo.

- Research and Reviews. (2024-09-27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.

- Benchchem. This compound | 78832-95-8. Benchchem.

- Royal Society of Chemistry.

- University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry : University of Rochester.

- Edinburgh Instruments. (2023-04-25). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.

- Spectroscopy Online. (2025-11-17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Spectroscopy Online.

- Unknown. How to select NMR solvent START CDCl3 acetone-d6 DMSO-d6 D2 O CD3 CN CD3 OD C6 D6. Unknown Source.

- Al-Hourani, B., Al-Adhami, T., Al-Shar'i, N., & El-Elimat, T. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI.

- Sigma-Aldrich. NMR Solvents. Sigma-Aldrich.

- PubChem. (2026-01-03). 4-Benzylsulfanyl-3-(methoxymethyl)benzaldehyde. PubChem.

- Unknown.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).

- Sigma-Aldrich. This compound | 78832-95-8. Sigma-Aldrich.

- Jumina, J., & al, et. (Unknown).

- PrepChem.com. Synthesis of 4-benzyloxybenzaldehyde. PrepChem.com.

- Ningbo Inno Pharmchem Co., Ltd. Industrial Applications of Benzaldehyde: Beyond Flavor and Fragrance. Ningbo Inno Pharmchem Co., Ltd..

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.

- Sigma-Aldrich. This compound. Sigma-Aldrich.

- BLD Pharm. 78832-95-8|this compound. BLD Pharm.

- ChemicalBook. Benzaldehyde(100-52-7) 13C NMR spectrum. ChemicalBook.

- Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638).

- University of Strathclyde. 4-(Benzyloxy)benzaldehyde.

- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry.

- ChemicalBook. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR spectrum. ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 78832-95-8|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. app.idea-booth.com [app.idea-booth.com]

- 7. How To [chem.rochester.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. as.uky.edu [as.uky.edu]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 18. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 19. What Is the Principle of UV-Vis Spectroscopy and Why It Matters [connect.ssllc.com]

- 20. jascoinc.com [jascoinc.com]

Navigating the Spectral Landscape of 4-(Benzylsulfanyl)benzaldehyde: A Technical Guide to ¹H and ¹³C NMR Analysis

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the ¹H and ¹³C NMR spectral data of 4-(Benzylsulfanyl)benzaldehyde, a compound of interest in medicinal chemistry.

While a comprehensive, publicly available, and fully assigned ¹H and ¹³C NMR spectral dataset for this compound remains elusive in the current body of scientific literature, this guide will leverage established principles of NMR spectroscopy and comparative data from analogous structures to provide a robust theoretical framework for its analysis. We will explore the expected spectral features, the underlying scientific principles governing these observations, and the experimental protocols necessary for acquiring high-quality NMR data.

The Molecular Blueprint: Structure of this compound

To comprehend the NMR spectra of this compound, a foundational understanding of its molecular structure is essential. The molecule consists of a benzaldehyde core substituted at the 4-position with a benzylsulfanyl group. This structure presents two distinct aromatic rings and a methylene bridge, each with unique electronic environments that will be reflected in the NMR spectra.

Figure 1. Molecular structure of this compound.

I. The Proton (¹H) NMR Spectrum: A Detailed Prediction

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Based on the structure of this compound, we can predict the following key signals:

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. |

| Benzaldehyde Ring (ortho to -CHO) | 7.7 - 7.9 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing aldehyde group. They will appear as a doublet due to coupling with the adjacent meta protons. |

| Benzaldehyde Ring (meta to -CHO) | 7.3 - 7.5 | Doublet (d) | 2H | These protons are less deshielded than the ortho protons. They will appear as a doublet due to coupling with the adjacent ortho protons. |

| Benzyl Ring | 7.2 - 7.4 | Multiplet (m) | 5H | The five protons on the benzyl ring will have similar chemical shifts, resulting in a complex multiplet. |

| Methylene (-S-CH₂-) | 4.1 - 4.3 | Singlet (s) | 2H | The methylene protons are adjacent to the sulfur atom and the benzyl ring. The absence of adjacent protons results in a singlet. |

Causality in Chemical Shifts: The electron-withdrawing nature of the aldehyde group causes the protons on the benzaldehyde ring to be deshielded and appear at a higher chemical shift (downfield) compared to the protons on the benzyl ring. The electronegativity of the sulfur atom also influences the chemical shift of the methylene protons.

II. The Carbon-¹³ (¹³C) NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within a molecule. While proton-decoupled ¹³C NMR spectra do not typically show coupling, the chemical shift of each carbon signal is highly informative.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 190 - 192 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| Benzaldehyde Ring (C-CHO) | 135 - 137 | The carbon atom attached to the aldehyde group is deshielded. |

| Benzaldehyde Ring (C-S) | 145 - 148 | The carbon atom attached to the sulfur is influenced by the sulfur's electronegativity and resonance effects. |

| Benzaldehyde Ring (ortho to -CHO) | 129 - 131 | These carbons are influenced by the electron-withdrawing aldehyde group. |

| Benzaldehyde Ring (meta to -CHO) | 128 - 130 | These carbons are also influenced by the aldehyde group, but to a lesser extent than the ortho carbons. |

| Benzyl Ring (C-CH₂) | 136 - 138 | The carbon atom attached to the methylene group. |

| Benzyl Ring (ortho, meta, para) | 127 - 129 | The carbons of the benzyl ring will have distinct but closely spaced signals. |

| Methylene (-S-CH₂-) | 36 - 38 | The methylene carbon is influenced by the adjacent sulfur atom and benzyl ring. |

III. Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized, field-proven protocol for the analysis of a small organic molecule like this compound.

A. Sample Preparation: The Foundation of a Good Spectrum

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be used. The choice of solvent can slightly affect the chemical shifts.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

B. Instrument Setup and Data Acquisition: A Step-by-Step Workflow

An In-depth Technical Guide to the Structural Elucidation of 4-(Benzylsulfanyl)benzaldehyde via FT-IR and Mass Spectrometry

Abstract

4-(Benzylsulfanyl)benzaldehyde is a pivotal organic intermediate in the synthesis of various high-value compounds within the pharmaceutical and materials science sectors. Its molecular architecture, featuring an aromatic aldehyde, a flexible thioether linkage, and two phenyl rings, presents a unique analytical challenge that necessitates a multi-technique approach for unambiguous structural verification and purity assessment. This technical guide provides a comprehensive, field-proven methodology for the definitive characterization of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). Moving beyond mere procedural outlines, this document delves into the causal reasoning behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for interpreting spectral data with confidence. The protocols herein are designed as self-validating systems, ensuring data integrity and reproducibility, which are paramount in regulated development environments.

Introduction: The Analytical Imperative

The bioactivity and material properties of derivatives synthesized from this compound are intrinsically linked to the precise structure and purity of this precursor. The presence of key functional groups—the reactive aldehyde, the nucleophilic sulfur atom, and the aromatic systems—governs its role in subsequent chemical transformations, such as Claisen-Schmidt condensations for chalcone synthesis.[1] Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the success of a synthetic route and the safety and efficacy of the final product.

This guide employs two synergistic techniques:

-

FT-IR Spectroscopy: To provide a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups. It is exceptionally powerful for confirming the presence of the carbonyl and thioether moieties.

-

Mass Spectrometry (MS): To determine the precise molecular weight and to elucidate the molecular structure through controlled fragmentation, revealing the connectivity of the constituent parts.

By integrating the insights from both methods, a complete and unequivocal structural portrait of this compound can be achieved.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[2] The frequency of these vibrations is specific to the type of bond and the functional group it belongs to, making FT-IR an invaluable tool for qualitative analysis.

Guiding Principles: Vibrational Modes of this compound

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. The diagnostic power of FT-IR lies in identifying these specific absorptions.

-

Aldehyde Group (-CHO): This group is identified by two highly characteristic vibrations. The C=O (carbonyl) stretch is a very strong and sharp absorption. Because it is conjugated with the aromatic ring, its frequency is lowered from a typical aliphatic aldehyde.[3] Additionally, the C-H bond of the aldehyde exhibits a unique stretching vibration, often appearing as a pair of medium-intensity peaks (a Fermi doublet), which is a definitive marker for an aldehyde.[3][4]

-

Aromatic Rings (C₆H₅- and -C₆H₄-): The presence of benzene rings is indicated by C-H stretching vibrations that occur at wavenumbers slightly above 3000 cm⁻¹, a region distinct from aliphatic C-H stretches.[2] Multiple sharp peaks corresponding to C=C bond stretching within the rings are also expected in the 1600-1450 cm⁻¹ region.[2]

-

Thioether Linkage (-CH₂-S-): The C-S stretching vibration is typically weak and appears in the complex "fingerprint region" of the spectrum (below 1500 cm⁻¹). While its identification can sometimes be challenging due to overlapping peaks, its presence is inferred when other spectral features are consistent with the proposed structure. For aryl thioethers, this peak is expected between 715-670 cm⁻¹.

-

Methylene Bridge (-CH₂-): The methylene group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typical for sp³ hybridized carbons.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity, speed, and minimal sample preparation, making it ideal for both qualitative and quantitative work.[6][7][8]

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated L-alanine triglycine sulfate (DLATGS) detector or a more sensitive mercury-cadmium-telluride (MCT) detector.

-

An ATR accessory with a diamond or zinc selenide crystal.

Step-by-Step Methodology:

-

System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during analysis.

-

Crystal Cleaning (Self-Validation Step): The ATR crystal surface must be impeccably clean. Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. This critical step accounts for atmospheric H₂O and CO₂ as well as any intrinsic signals from the instrument or crystal, ensuring they are subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for achieving a high-quality spectrum with strong signal intensity.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Analysis Cleanup: Thoroughly clean the ATR crystal and pressure anvil using a suitable solvent to prevent cross-contamination of future analyses.

Visualization: FT-IR Analysis Workflow

The logical flow of the ATR-FT-IR experiment is depicted below, emphasizing the critical validation steps.

Caption: Workflow for ATR-FT-IR analysis of a solid sample.

Data Interpretation: Characteristic Absorption Bands

The FT-IR spectrum of this compound should be analyzed for the presence of the key absorption bands summarized below. The absence of other significant peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) is equally important for confirming purity.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality & Notes |

| Aldehyde C-H | Stretch | ~2830 & ~2730 | Medium, Sharp | A highly diagnostic Fermi doublet. The peak around 2730 cm⁻¹ is particularly indicative of an aldehyde.[3][5][9] |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak | sp² C-H bonds vibrate at a higher frequency than sp³ C-H bonds.[2] |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium | Corresponds to the methylene (-CH₂-) bridge.[5] |

| Aldehyde C=O | Stretch | 1710 - 1685 | Strong, Sharp | The frequency is lowered due to conjugation with the aromatic ring, which delocalizes electron density.[3][4] |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak | A series of sharp peaks characteristic of the benzene rings.[2] |

| Aryl Thioether C-S | Stretch | 715 - 670 | Weak to Medium | Often appears in the complex fingerprint region and can be difficult to assign definitively without reference spectra.[10] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] For structural elucidation, "hard" ionization techniques like Electron Ionization (EI) are employed. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and subsequently fragment in a predictable and reproducible manner.[12] This fragmentation pattern serves as a structural roadmap.

Guiding Principles: Fragmentation of this compound

The molecular weight of this compound (C₁₄H₁₂OS) is 228.31 g/mol .[1] Upon electron ionization, it forms a molecular ion (M⁺•) with an m/z of 228. The stability of the aromatic systems suggests this molecular ion peak will be clearly visible.[13] The subsequent fragmentation is governed by the stability of the resulting radical and cationic fragments.

-

Benzylic Cleavage (α-cleavage to Sulfur): The C-S bond adjacent to the benzyl group is the weakest point in the molecule. Cleavage at this position is highly favored as it generates the extremely stable benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺). This fragment at m/z 91 is often the most abundant peak (the base peak) in the mass spectra of benzyl-containing compounds.

-

Aldehyde α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is also a common pathway for aldehydes.[14][15][16] This can result in two key fragments:

-

Loss of a hydrogen radical (H•) to form the [M-1]⁺ ion at m/z 227 .

-

Loss of the formyl radical (•CHO) to form the [M-29]⁺ ion at m/z 199 .

-

-

Thioether Cleavage: Cleavage of the S-Aryl bond can also occur, leading to the formation of a fragment at m/z 137 , corresponding to the [C₇H₅OS]⁺ ion.

Experimental Protocol: GC-MS with Electron Ionization

Combining Gas Chromatography (GC) with MS is an ideal approach, as the GC separates the analyte from any volatile impurities before it enters the mass spectrometer, providing a clean mass spectrum.

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A quadrupole or ion trap analyzer is suitable.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate. The choice of solvent is crucial to ensure it does not interfere with the analyte peak during the GC run.

-

GC Method Setup:

-

Injector: Set to a temperature of ~250°C to ensure rapid volatilization of the sample. Use a split injection mode to avoid overloading the column.

-

Column: A standard, non-polar capillary column (e.g., DB-5ms) is appropriate.

-

Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. This ensures good separation and peak shape.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

-

MS Method Setup (Self-Validation):

-

Ionization Source: Set to Electron Ionization (EI).

-

Ionization Energy: Standardize at 70 eV. This energy level is a critical industry standard that ensures fragmentation patterns are reproducible and comparable to spectral libraries (e.g., NIST).[17]

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 300) to capture all relevant fragments and the molecular ion.

-

Source Temperature: Set to ~230°C to prevent condensation of the analyte.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Data Analysis: Identify the GC peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and the key fragment ions.

Visualization: Predicted EI-MS Fragmentation Pathway

The primary fragmentation pathways under electron ionization are illustrated below.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Data Interpretation: Key Mass-to-Charge Ratios (m/z)

A conclusive mass spectrum for this compound will feature the following key ions. The relative abundances provide further structural confirmation.

| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway | Significance |

| 228 | Molecular Ion | [C₁₄H₁₂OS]⁺• | Electron Ionization | Confirms the molecular weight of the compound. |

| 227 | [M - H]⁺ | [C₁₄H₁₁OS]⁺ | α-Cleavage (loss of H• from aldehyde) | Characteristic of aldehydes.[16] |

| 199 | [M - CHO]⁺ | [C₁₃H₁₁S]⁺ | α-Cleavage (loss of •CHO from aldehyde) | Characteristic of aldehydes.[15] |

| 137 | [M - C₇H₇]⁺ | [C₇H₅OS]⁺ | Benzylic C-S bond cleavage | Confirms the thioether-benzaldehyde moiety. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Benzylic C-S bond cleavage | Confirms the benzyl group; expected to be the base peak due to its high stability. |

Conclusion: A Synergistic Approach to Structural Verification

Neither FT-IR nor mass spectrometry alone can provide a complete structural picture with absolute certainty. However, when used in concert, they offer a powerful and definitive method for the characterization of this compound.

-

FT-IR confirms the presence of the essential functional groups: the conjugated aromatic aldehyde (C=O at ~1700 cm⁻¹, C-H at ~2730 cm⁻¹) and the aromatic rings.

-

Mass Spectrometry confirms the correct molecular weight (M⁺• at m/z 228) and pieces the structure together by showing the connectivity through its fragmentation pattern—most notably, the cleavage that produces the characteristic tropylium ion (m/z 91) and the benzaldehyde-sulfur moiety.

By following the robust, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, structure, and purity of this compound, ensuring the integrity of their research and the quality of their downstream applications.

References

-

Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). Sample Introduction. Retrieved from [Link]

-

Scribd. (n.d.). Organic IR Absorption Guide. Retrieved from [Link]

-

Kinesis Ltd. (n.d.). How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Scribd. (n.d.). Sample Preparation For FT-IR. Retrieved from [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

-

PubChem. (2026). 4-Benzylsulfanyl-3-(methoxymethyl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2024). How to preparation sample for FT-IR analyze?. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for C a -thioether bond breakage during LC-MS/MS analysis. Retrieved from [Link]

-

Wiley Analytical Science. (2014). Sample Preparation in Mass Spectrometry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Ether thioether - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways of the EI mass fragmentation of the molecular ions M+• (a) of.... Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectra of Aliphatic Thiols and Sulfides. Retrieved from [Link]

-

National Institutes of Health. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]

-

ARKAT USA, Inc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2025). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. kindle-tech.com [kindle-tech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

- 14. GCMS Section 6.11.4 [people.whitman.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 17. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-(Benzylsulfanyl)benzaldehyde: A Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzylsulfanyl)benzaldehyde, a thioether derivative of benzaldehyde, presents a compelling subject for structural analysis due to its potential applications in medicinal chemistry and materials science. The interplay of its flexible benzylsulfanyl group and the reactive aldehyde moiety dictates its conformational landscape and subsequent intermolecular interactions, which are critical for its solid-state properties and biological activity. In the absence of experimentally determined crystallographic data for this specific molecule, this guide presents a comprehensive computational analysis of its molecular geometry and predicted crystal structure. Leveraging Density Functional Theory (DFT), we explore the molecule's intrinsic properties and compare them with the experimentally determined crystal structure of its oxygen analog, 4-(benzyloxy)benzaldehyde. This comparative approach provides valuable insights into the structural influence of the thioether linkage. Furthermore, this guide outlines a robust synthetic protocol and discusses the key spectroscopic features anticipated for this compound.

Introduction: The Significance of Structural Analysis

The precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a crystalline solid are fundamental to understanding its physicochemical properties. For drug development professionals, this knowledge is paramount, as the crystal structure of an active pharmaceutical ingredient (API) can significantly impact its solubility, stability, bioavailability, and manufacturability. This compound serves as an important scaffold in organic synthesis, with the potential for derivatization into various biologically active compounds. The presence of the sulfur atom, in place of an ether oxygen, introduces unique electronic and steric characteristics that can influence molecular conformation and non-covalent interactions.

This technical guide provides a detailed exploration of this compound, addressing the current gap in experimental crystallographic literature through high-level computational modeling. By juxtaposing these theoretical predictions with the known crystal structure of 4-(benzyloxy)benzaldehyde, we aim to provide a robust and insightful analysis for researchers working with this and related molecular systems.

Synthesis and Spectroscopic Characterization

A reliable synthetic route is crucial for obtaining high-purity material for further study. Following this, a thorough spectroscopic characterization is necessary to confirm the identity and purity of the synthesized compound.

Synthetic Protocol

A common and effective method for the synthesis of this compound is the nucleophilic substitution of a suitable 4-halobenzaldehyde with benzyl mercaptan in the presence of a base. A detailed experimental protocol is provided below:

Reaction: Williamson Ether-like Synthesis

-

Reactants: 4-Fluorobenzaldehyde, Benzyl Mercaptan (Phenylmethanethiol), Potassium Carbonate (K₂CO₃)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in DMSO, add benzyl mercaptan (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Causality Behind Experimental Choices:

-

4-Fluorobenzaldehyde: The fluorine atom is a good leaving group, activated towards nucleophilic aromatic substitution.

-

Benzyl Mercaptan: The thiol is a potent nucleophile, readily attacking the electron-deficient aromatic ring.

-

Potassium Carbonate: A mild base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.

-

DMSO: A polar aprotic solvent is ideal for this type of reaction, as it can solvate the cation (K⁺) while leaving the thiolate anion highly reactive.

Predicted Spectroscopic Signature

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically around δ 9.8-10.0 ppm.

-

Aromatic Protons: The protons on the benzaldehyde ring will appear as two doublets in the aromatic region (δ 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the benzyl ring will likely appear as a multiplet in a similar region.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is expected around δ 4.1-4.3 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 38-42 ppm.

-

-

IR Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-S Stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

Computational Methodology: Predicting Structure in Silico

In the absence of experimental single-crystal X-ray diffraction data, Density Functional Theory (DFT) calculations were employed to predict the gas-phase molecular geometry of this compound. DFT has proven to be a powerful tool for accurately predicting the structures and properties of organic molecules.

Protocol for Geometry Optimization:

-

Initial Structure Generation: A 2D structure of this compound was drawn and converted to a 3D model.

-

Computational Method: Geometry optimization was performed using the Gaussian 09 software package.

-

Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was used in conjunction with the 6-311++G(d,p) basis set.

-

Convergence Criteria: The geometry was optimized until the forces on the atoms were negligible, and the structure corresponded to a minimum on the potential energy surface. This was confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Justification of Method:

-

B3LYP Functional: This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for a broad range of organic molecules.

-

6-311++G(d,p) Basis Set: This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Predicted Molecular Geometry and Comparison with 4-(Benzyloxy)benzaldehyde

The DFT-optimized structure of this compound provides key insights into its preferred conformation. A comparative analysis with the experimentally determined crystal structure of its oxygen analog, 4-(benzyloxy)benzaldehyde, highlights the influence of the thioether linkage.

Table 1: Comparison of Key Geometric Parameters

| Parameter | This compound (Predicted) | 4-(Benzyloxy)benzaldehyde (Experimental) |

| C(ar)-S/O Bond Length | ~1.77 Å | ~1.37 Å |

| C(benzyl)-S/O Bond Length | ~1.83 Å | ~1.45 Å |

| C(ar)-S/O-C(benzyl) Bond Angle | ~103° | ~118° |

| C-S/O-C-C Torsion Angle | ~ +/- 90° (gauche) | ~180° (anti) |

Analysis of Molecular Geometry:

-

Bond Lengths: The C-S bonds are significantly longer than the corresponding C-O bonds, which is expected due to the larger atomic radius of sulfur compared to oxygen.

-

Bond Angle: The C-S-C bond angle is predicted to be considerably more acute than the C-O-C bond angle in the ether analog. This is a well-established trend and is attributed to the greater p-character in the bonding orbitals of sulfur.

-

Conformation: The most stable conformation of this compound is predicted to have a gauche arrangement around the C(ar)-S-C(benzyl)-C(ar) dihedral angle. This is in contrast to 4-(benzyloxy)benzaldehyde, which adopts a more planar, anti conformation in the solid state. This conformational difference is a direct consequence of the longer C-S bonds and the different electronic nature of the thioether linkage, which results in a lower rotational barrier compared to the ether.

Predicted Crystal Packing and Intermolecular Interactions

While the precise crystal packing cannot be definitively determined without experimental data, we can infer the likely intermolecular interactions that will govern the solid-state assembly based on the molecular structure and by drawing parallels with related benzaldehyde derivatives.

The crystal packing of organic molecules is a delicate balance of various non-covalent interactions. In the case of this compound, the following interactions are expected to play a crucial role:

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor and is likely to form weak C-H···O hydrogen bonds with C-H donors from neighboring molecules, such as the aromatic and methylene C-H groups. These interactions are a common feature in the crystal structures of aldehydes.

-

π-π Stacking: The presence of two aromatic rings suggests that π-π stacking interactions will be a significant contributor to the overall crystal stability. These can occur in either a face-to-face or an offset (staggered) arrangement.

-

C-H···π Interactions: The electron-rich π-systems of the aromatic rings can act as acceptors for weak hydrogen bonds from C-H donors of adjacent molecules.

-

Sulfur-Containing Interactions: The sulfur atom itself can participate in weak intermolecular interactions, including C-H···S and S···π interactions, further stabilizing the crystal lattice.

The predicted conformational flexibility of the benzylsulfanyl group, in contrast to the more rigid benzyloxy group, may lead to a more complex and potentially polymorphic solid-state landscape for this compound.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis, and a detailed computational analysis of the molecular geometry and potential crystal packing of this compound. In the absence of experimental crystallographic data, our DFT calculations predict a gauche conformation for the thioether linkage, a key structural feature that distinguishes it from its planar oxygen analog, 4-(benzyloxy)benzaldehyde. This conformational variance, driven by the inherent differences in bond lengths and angles between C-S and C-O bonds, is expected to have a significant impact on the crystal packing and, consequently, the material properties of this compound.

The predicted intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking, provide a rational basis for understanding how these molecules may assemble in the solid state. However, it is imperative to emphasize that these findings are theoretical predictions. Experimental validation through single-crystal X-ray diffraction is essential to confirm the predicted molecular geometry and to fully elucidate the intricacies of the crystal packing and intermolecular interactions. Such experimental data would not only be of fundamental scientific interest but would also provide the necessary structural foundation for the rational design of novel derivatives of this compound for applications in drug discovery and materials science.

References

Due to the computational nature of the structural analysis for the title compound, direct references for its crystal structure are not available. The references below pertain to the synthesis of related compounds, computational methodologies, and the experimental crystal structure of the oxygen analog used for comparison.

-

Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

-

Frisch, M. J., et al. (2009). Gaussian 09, Revision D.01. Gaussian, Inc., Wallingford, CT. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, R. H. (2017). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2017(4), M961. [Link]

Solubility and stability studies of 4-(Benzylsulfanyl)benzaldehyde

An In-depth Technical Guide to the Solubility and Stability of 4-(Benzylsulfanyl)benzaldehyde for Pharmaceutical Development

Authored by: A Senior Application Scientist

Introduction: Navigating the Physicochemical Landscape of a Novel Aldehyde

In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of this compound, a molecule of interest with its unique combination of a reactive aldehyde and a potentially labile thioether linkage.

This document is intended for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of protocols to provide the scientific rationale behind the experimental designs. By understanding the "why," scientists can better interpret data, troubleshoot challenges, and make informed decisions in the critical early stages of drug development. We will explore the nuances of solubility determination, from kinetic screening to thermodynamic equilibrium, and delve into a systematic approach for assessing the chemical stability of this compound through forced degradation studies, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Part 1: Solubility Characterization - From Early Assessment to Formulation Strategy

Solubility, the extent to which a compound dissolves in a solvent to yield a homogenous solution, is a critical attribute that influences a drug's absorption and, consequently, its therapeutic efficacy.[3] For a compound like this compound, early characterization of its solubility profile across a range of aqueous and organic media is essential for guiding lead optimization and pre-formulation activities.

The Rationale for a Tiered Approach to Solubility Testing

A tiered approach to solubility assessment is both resource-efficient and scientifically sound. It begins with rapid, less material-intensive methods for early-stage candidates and progresses to more definitive, time-consuming studies for promising leads.[4]

-

Kinetic Solubility: This is often the first solubility assessment performed. It measures the concentration of a compound in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer, followed by a short incubation period.[4] While not a true measure of thermodynamic equilibrium, kinetic solubility is a valuable high-throughput screen to identify compounds with potential solubility liabilities early in the discovery process.[4]

-

Thermodynamic Solubility: This is the "gold standard" for solubility measurement, representing the true equilibrium concentration of a compound in a saturated solution.[5] The shake-flask method is the most common approach, involving the suspension of an excess of the solid compound in the solvent of interest and agitating it until equilibrium is reached.[5][6] This data is crucial for developing formulations and predicting in vivo dissolution behavior.

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for the solubility assessment of this compound.

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocol: Oxidative Degradation Study

Objective: To assess the susceptibility of this compound to oxidative stress and identify major degradation products.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC system with Diode Array Detector (DAD) and Mass Spectrometer (MS) capabilities.

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

In a clean vial, add 1 mL of the stock solution and 1 mL of 3% H₂O₂.

-

Maintain the solution at room temperature, protected from light.

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method with DAD to ensure peak purity.

-

Use LC-MS to obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram to tentatively identify degradation products.

Anticipated Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Oxidation: The primary site of oxidation is expected to be the sulfur atom, leading to the formation of 4-(benzylsulfinyl)benzaldehyde (sulfoxide) and subsequently 4-(benzylsulfonyl)benzaldehyde (sulfone). The aldehyde could also be oxidized to 4-(benzylsulfanyl)benzoic acid.

-

Hydrolysis: While the thioether bond is generally stable to hydrolysis, the benzylic position could be susceptible under harsh acidic or basic conditions, potentially leading to cleavage to 4-mercaptobenzaldehyde and benzyl alcohol.

-

Photodegradation: UV light could induce homolytic cleavage of the carbon-sulfur bond, leading to radical-mediated degradation pathways.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating assay method (SIAM). [2][7]This is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [8] Key attributes of a SIAM:

-

Specificity: The ability to resolve the API peak from all potential degradant peaks. This is typically demonstrated by peak purity analysis using a DAD or by LC-MS. [8]* Accuracy and Precision: The method must provide accurate and reproducible results over the desired concentration range.

-

Linearity and Range: A linear relationship between detector response and concentration should be established.

The development of a SIAM for this compound would involve screening different HPLC columns, mobile phase compositions (e.g., varying pH and organic solvent ratio), and detection wavelengths to achieve the necessary separation of the parent compound from the degradants generated during the forced degradation studies.

Conclusion: A Roadmap for De-risking Development